molecular formula C19H23ClN2O3S B369450 1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 524039-71-2

1-(4-Chloro-3-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B369450
CAS No.: 524039-71-2
M. Wt: 394.9g/mol
InChI Key: NLMKDUOCFRQVFV-UHFFFAOYSA-N
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Description

This compound, 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine, has a molecular formula of C19H23ClN2O3S. It has an average mass of 394.915 Da and a monoisotopic mass of 394.111786 Da .


Synthesis Analysis

Piperazines, such as the one , are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Chemical Reactions Analysis

The chemical reactions involving this compound could involve protodeboronation of alkyl boronic esters . This process utilizes a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .

Future Directions

The future directions in the research and application of this compound could involve further exploration of its synthesis methods, as well as its potential biological and pharmaceutical applications . Further studies could also focus on its physical and chemical properties, safety and hazards, and potential uses in various industries.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-4-5-16(12-15(14)2)21-8-10-22(11-9-21)26(23,24)17-6-7-18(20)19(13-17)25-3/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMKDUOCFRQVFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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